6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride
Description
The compound 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride (hereafter referred to as the "target compound") is a spirocyclic derivative featuring a benzoxazine ring fused to a piperidine moiety. Its molecular formula is C₁₂H₁₄N₂O₂·HCl, with a molecular weight of 266.71 g/mol (calculated for the free base: 230.25 g/mol). The propan-2-yloxy substituent at the 6-position increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is commercially available as a building block for medicinal chemistry research, emphasizing its utility in synthesizing analogs for drug discovery .
Properties
Molecular Formula |
C15H21ClN2O3 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
6-propan-2-yloxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(2)19-11-3-4-13-12(9-11)14(18)17-15(20-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
InChI Key |
XVIDOAOPDIZWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine ring, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural and functional differences between the target compound and similar spirocyclic piperidine derivatives:
Pharmacological and Functional Comparisons
- Antioxidant Activity: The benzoimidazole-based spiro compound () demonstrated 88.8% DPPH radical scavenging, attributed to electron-donating substituents (methyl and phenyl groups) stabilizing free radicals.
- Antiarrhythmic Activity: L-691,121 () acts as a Class III antiarrhythmic agent by prolonging cardiac action potentials. Its benzofurazan-ethyl side chain enhances binding to potassium channels, a feature absent in the target compound .
- Conformational Flexibility : The hydroxyl group in 7-hydroxyspiro[chroman-2,4′-piperidin]-4-one hydrochloride facilitates intramolecular hydrogen bonding, increasing rigidity. The target compound’s propan-2-yloxy group likely reduces such interactions, favoring a more flexible conformation .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro substituents (e.g., 6-chloro in ) may enhance electrophilic interactions but reduce solubility.
- Hydrophilic vs. Lipophilic Substituents : The hydroxyl group in improves aqueous solubility, whereas the target’s propan-2-yloxy group may enhance blood-brain barrier penetration .
- Ring Systems : Benzoxazine (target) vs. benzopyran () cores influence π-π stacking and hydrogen-bonding capabilities, critical for target selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride?
Acylation and spirocyclic formation are common strategies. For example, spiro[piperidine-4,2'-quinolines] can be synthesized via acylation of 1-benzyl-4-piperidone derivatives under alkaline conditions (e.g., NaOH in dichloromethane) to yield intermediates, followed by HCl treatment to form the hydrochloride salt . Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of acylating agents). Purification typically employs column chromatography or recrystallization.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the oxazine ring) .
- GC-MS or LC-MS : Confirm molecular weight (e.g., molecular ion peaks) and detect impurities .
- ¹H/¹³C NMR : Assign spirocyclic and piperidine proton environments (e.g., δ 1.2–1.4 ppm for isopropyl groups, δ 3.5–4.5 ppm for piperidine protons) .
- X-ray crystallography (if crystalline): Resolve the spiro configuration and salt formation .
Q. What are the critical storage conditions to maintain stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid moisture to prevent hydrolysis of the oxazine ring or salt dissociation. Stability studies suggest a shelf life of 12–18 months under these conditions .
Q. What safety protocols should be followed during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Emergency measures :
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s bioactivity?
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
- Cell-based assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to assess therapeutic potential .
- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities and guide SAR studies .
Q. What strategies resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?
- HPLC-MS purity checks : Compare batch-specific impurities (e.g., residual solvents or byproducts) against bioactivity data .
- DSC/TGA analysis : Detect polymorphic forms or hydrate formation that may alter solubility and efficacy .
- Orthogonal assays : Validate bioactivity using independent methods (e.g., SPR vs. enzymatic assays) .
Q. How can structure-activity relationships (SAR) be explored for this spirocyclic compound?
- Scaffold modification : Synthesize analogs with variations in the isopropyloxy group or piperidine substituents.
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .
- In vivo pharmacokinetics : Compare bioavailability and metabolite profiles (e.g., using LC-MS/MS) to optimize substituents .
Q. What experimental approaches characterize metabolic pathways?
- Liver microsome assays : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation or N-dealkylation) .
- CYP450 inhibition screening : Assess potential drug-drug interactions using recombinant enzymes .
- Stable isotope labeling : Track metabolic fate via ¹³C or ²H isotopes in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
